Ralimetinib
CAS No.: 862505-00-8
Cat. No.: VC0548803
Molecular Formula: C24H29FN6
Molecular Weight: 420.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 862505-00-8 |
---|---|
Molecular Formula | C24H29FN6 |
Molecular Weight | 420.5 g/mol |
IUPAC Name | 5-[2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)imidazo[4,5-b]pyridin-2-amine |
Standard InChI | InChI=1S/C24H29FN6/c1-23(2,3)13-31-20-17(28-22(31)26)12-11-16(27-20)19-18(14-7-9-15(25)10-8-14)29-21(30-19)24(4,5)6/h7-12H,13H2,1-6H3,(H2,26,28)(H,29,30) |
Standard InChI Key | XPPBBJCBDOEXDN-UHFFFAOYSA-N |
SMILES | CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N |
Canonical SMILES | CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N |
Appearance | Solid powder |
Chemical and Structural Profile of Ralimetinib
Molecular Characteristics
Ralimetinib mesylate (PubChem CID: 11570805) is the dimesylate salt form of the parent compound LY2228820. Its molecular formula is , with a molecular weight of 612.7 g/mol . The compound features a tri-substituted imidazole core structure, which facilitates binding to the ATP pocket of kinase targets. The mesylate salt formulation enhances solubility and oral bioavailability, critical for its administration route in clinical settings .
Structural Basis of Target Engagement
Cocrystal structures of ralimetinib bound to EGFR (PDB ID: 8F2J) reveal a canonical Type I kinase inhibitor binding mode, with the imidazo[4,5-b]pyridine scaffold forming hydrogen bonds to the hinge region (Met793 backbone) . Despite being developed as a p38α inhibitor, structural data show that ralimetinib’s tert-butyl and neopentyl groups occupy hydrophobic pockets in EGFR, compensating for its lower binding affinity () compared to p38α () . This dual-target engagement underpins ongoing debates about its primary mechanism of action in oncology.
Mechanisms of Action: p38 MAPK vs. EGFR Inhibition
Emerging Evidence of EGFR as a Primary Target
Critical findings from CRISPR-Cas9 knockout studies show:
-
p38α/β deletion fails to rescue ralimetinib sensitivity in 12/15 cancer cell lines
-
EGFR-T790M gatekeeper mutation confers complete resistance ()
This suggests that while ralimetinib’s p38α potency is higher, its broader EGFR inhibition across tissues drives anticancer effects. The implications for clinical development are profound, as p38α’s role as a therapeutic target is now questioned.
Clinical Pharmacokinetics and Dose Optimization
Absorption and Exposure Profile
Phase 1 data (n=89) demonstrate dose-proportional pharmacokinetics across 10–560 mg doses :
Parameter | 300 mg Q12H (Monotherapy) | 300 mg Q12H + Tamoxifen | 420 mg Q12H (Monotherapy) |
---|---|---|---|
(ng/mL) | 1,020 ± 58 | 1,810 ± 42 | 1,700 ± 71 |
(ng·h/mL) | 3,460 ± 51 | 4,500 ± 36 | 5,780 ± 57 |
(h) | 145 ± 89 | 142 ± 67 | 153 ± 94 |
Steady-state accumulation is moderate (accumulation ratio: 2.14), with no intercycle accumulation observed . Food effects are minimal, supporting twice-daily fasting administration.
Pharmacodynamic Markers
p38 MAPK pathway inhibition is evidenced by >90% reduction in phospho-MAPKAP-K2 levels in peripheral blood mononuclear cells at 300 mg . Paradoxically, EGFR phosphorylation in tumor biopsies decreases by 40–60% at this dose, aligning with its hypothesized dual mechanism .
Adverse Event Management and Tolerability
The integrated safety analysis (n=160) reveals:
Adverse Event | All Grades (%) | Grade ≥3 (%) | Management Strategy |
---|---|---|---|
Rash | 78 | 24 | Topical steroids + dose interruption |
Fatigue | 65 | 12 | Scheduled activity modification |
Hepatic Cytolysis | 33 | 18 | Weekly LFT monitoring |
QTc Prolongation | 9 | 2 | Baseline ECG + electrolyte repletion |
Rash typically emerges in cycle 1 (median onset: 8 days), requiring dose reduction in 38% of patients . Hepatic events correlate with CYP3A4-mediated metabolism, suggesting drug-drug interaction risks with strong inducers/inhibitors.
Future Directions and Unanswered Questions
Target Validation Challenges
The EGFR/p38α duality necessitates:
-
Head-to-head comparisons with osimertinib in EGFR-mutant models
-
Development of p38α-selective probes to isolate pathway contributions
-
Re-analysis of archival tumor samples from clinical trials for EGFR phosphorylation status
Biomarker-Driven Patient Selection
Potential predictive biomarkers under investigation include:
-
Baseline p-MAPKAP-K2/EGFR ratio in circulating tumor DNA
-
Germline polymorphisms in CYP2C19 (major metabolizing enzyme)
-
Tumor mutational burden correlation with clinical benefit
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume